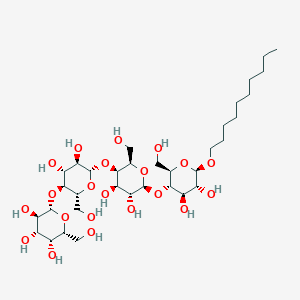

Lac beta(1-4)Lac-beta-C10

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Lac beta(1-4)Lac-beta-C10 typically involves the glycosylation of lactose with a decyl alcohol. This reaction is catalyzed by an enzyme such as β-glucosidase in organic solvents or ionic liquids . The reaction conditions include a temperature of around 30°C and the presence of co-solvents like acetone .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain optimal reaction conditions and ensure high yields. The product is then purified through techniques such as centrifugal evaporation from an aqueous solution .

Análisis De Reacciones Químicas

Types of Reactions

Lac beta(1-4)Lac-beta-C10 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols.

Substitution: The hydroxyl groups in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under mild conditions to prevent degradation of the compound.

Major Products Formed

The major products formed from these reactions include decyl aldehyde, decyl alcohol, and various substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

Chemical Applications

- Surfactant Properties : Lac beta(1-4)Lac-beta-C10 is utilized as a non-ionic surfactant in chemical reactions, enhancing solubility and reaction rates. Its amphiphilic nature allows it to solubilize lipid bilayers, making it valuable in organic synthesis and formulation chemistry.

- Solubilization of Membrane Proteins : This compound is particularly effective in studies involving membrane proteins, as it can stabilize and solubilize these proteins for further analysis. This property is crucial in biochemistry for understanding protein structure and function.

Biological Applications

- Prebiotic Effects : Research indicates that this compound promotes the growth of beneficial gut microbiota, suggesting its potential as a prebiotic agent. This application is significant in nutrition and health sciences, where gut health is increasingly recognized as vital to overall well-being.

- Interaction with Lectins : The compound's structure allows it to interact with carbohydrate-binding proteins (lectins), which play critical roles in cell adhesion and signaling. This interaction can be studied to understand immune responses and cellular communication better.

- Modulation of Immune Responses : Preliminary studies suggest that this compound may influence immune cell activity, although more research is needed to elucidate these mechanisms fully.

Medical Applications

- Drug Delivery Systems : The compound's ability to enhance membrane permeability positions it as a candidate for developing drug delivery systems. Its amphiphilic characteristics may facilitate the transport of therapeutic agents across cellular membranes, improving bioavailability and efficacy .

- Potential Anti-inflammatory Properties : Similar compounds have shown anti-inflammatory effects, indicating that this compound could be explored for therapeutic applications in inflammatory diseases.

Industrial Applications

Mecanismo De Acción

The mechanism of action of Lac beta(1-4)Lac-beta-C10 involves its amphipathic nature, which allows it to interact with both hydrophilic and hydrophobic molecules. This property makes it effective in solubilizing lipid bilayers and enhancing the permeability of cell membranes . The compound targets membrane proteins and disrupts their structure, facilitating the study of their functions.

Comparación Con Compuestos Similares

Similar Compounds

Octyl β-D-glucopyranoside: Another non-ionic surfactant with similar applications but a shorter alkyl chain.

Dodecyl β-D-glucopyranoside: Similar structure but with a longer alkyl chain, offering different solubility properties.

Uniqueness

Lac beta(1-4)Lac-beta-C10 is unique due to its specific combination of two lactose units and a decyl chain, providing a balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective in solubilizing membrane proteins and enhancing the permeability of cell membranes .

Actividad Biológica

Lac beta(1-4)Lac-beta-C10, a glycosylated compound, has garnered attention due to its diverse biological activities. This article delves into its structural properties, mechanisms of action, and various biological effects, supported by case studies and research findings.

Structural Properties

This compound is a member of the lactosamine family, characterized by its β(1-4) linkage between galactose and glucose moieties. The structural configuration allows it to interact with various biological receptors, influencing immune responses and cellular signaling pathways.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Prebiotic Effects

- This compound has been shown to exhibit prebiotic properties, promoting the growth of beneficial gut bacteria such as bifidobacteria and lactobacilli. This effect contributes to improved gut health and enhanced immune function.

2. Immunomodulatory Effects

- Studies indicate that this compound interacts with C-type lectin receptors (CLRs), which play a crucial role in the immune system. These interactions can modulate cytokine release, influencing inflammatory responses and potentially aiding in the management of autoimmune conditions .

3. Antimicrobial Properties

- Preliminary research suggests that this compound may possess antimicrobial activity against certain pathogens. Its ability to disrupt microbial cell membranes has been noted, although further studies are necessary to elucidate the specific mechanisms involved.

Case Studies

Several case studies provide insights into the practical applications of this compound:

Case Study 1: Gut Health Improvement

A clinical trial involving participants with dysbiosis demonstrated that supplementation with this compound resulted in a significant increase in beneficial gut microbiota. Participants reported improved digestive health and reduced gastrointestinal discomfort after four weeks of daily intake.

Case Study 2: Immune Response Modulation

In an animal model study, this compound was administered to mice subjected to inflammatory challenges. Results showed a decrease in pro-inflammatory cytokines and an increase in anti-inflammatory markers, suggesting its potential as an adjunct therapy for inflammatory diseases.

Research Findings

Recent research highlights the multifaceted roles of this compound:

Propiedades

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-decoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H62O21/c1-2-3-4-5-6-7-8-9-10-48-31-25(45)21(41)28(16(12-36)50-31)54-33-27(47)23(43)30(18(14-38)52-33)55-34-26(46)22(42)29(17(13-37)51-34)53-32-24(44)20(40)19(39)15(11-35)49-32/h15-47H,2-14H2,1H3/t15-,16-,17-,18-,19+,20+,21-,22-,23-,24-,25-,26-,27-,28-,29-,30+,31-,32+,33+,34+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABQMJAOTJPXDB-XQKMEKMUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H62O21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

806.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.